3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic compound characterized by the presence of both pyridine and oxadiazole rings. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and applications in drug design. The compound's unique structure may confer various pharmacological properties, making it a candidate for further research in therapeutic applications.
The compound is classified as a heterocyclic organic compound, specifically falling under the category of oxadiazoles and pyridines. It has been documented in chemical databases such as PubChem, which provides comprehensive data on its molecular structure and properties. The compound's IUPAC name is 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one, with the chemical formula and a CAS number of 1239787-61-1.
The synthesis of 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves several key steps:
The molecular structure of 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can be represented by its InChI string:
The InChI Key for this compound is RRMYAZNBQAOEQY-UHFFFAOYSA-N. The distinct arrangement of atoms within the molecule contributes to its unique chemical properties.
The reactivity of 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can be explored through various chemical reactions:
The mechanism of action for 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one largely depends on its specific application in medicinal chemistry. Potential mechanisms include:
The physical properties of 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one include:
Property | Value |
---|---|
Molecular Weight | 232.22 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include:
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several potential applications:
The synthesis of 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one relies on sequential transformations to construct its hybrid heterocyclic architecture. A representative three-step approach begins with the preparation of 4-cyanopyridine as the pyridinyl precursor. This undergoes hydroxylamine-mediated conversion to the critical amidoxime intermediate (4-carbamimidoylpyridine), typically achieved under reflux conditions in ethanolic solutions. The final cyclization involves reacting this amidoxime with an activated derivative of 3-(ethoxycarbonyl)pyridin-2(1H)-one. Crucially, the carboxylate activation employs coupling agents like ethyl chloroformate or carbonyldiimidazole (CDI) to generate a reactive species capable of nucleophilic attack by the amidoxime nitrogen. This stepwise strategy ensures controlled heterocycle formation while minimizing side reactions [2] [9].
Alternative routes explore one-pot methodologies to improve atom economy and reduce purification burdens. These involve in-situ generation of the amidoxime followed by immediate reaction with the pyridone carboxylate derivative using activating agents like propylphosphonic anhydride (T3P®). While offering procedural simplicity, these methods require precise stoichiometric control and thermal management to prevent decomposition of the sensitive intermediates. Yields in optimized one-pot procedures approach 60-70%, comparable to multi-step sequences but with reduced operational time [9].
Table 1: Comparative Synthetic Routes for 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Synthetic Approach | Key Reagents/Conditions | Critical Intermediate | Average Yield (%) | Advantages |
---|---|---|---|---|
Three-Step Sequential | 1. NH₂OH·HCl, EtOH, Δ 2. Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate, CDI 3. NaOH, DMSO, RT | 4-Carbamimidoylpyridine | 65-75 | High purity intermediates, Scalable |
One-Pot Cyclization | T3P®, DIPEA, DMF, 80°C | In-situ amidoxime activation | 60-70 | Reduced solvent use, Faster |
Microwave-Assisted | Amidoxime + Ester, DBU, MeCN, 150°C, 30 min | None (direct cyclization) | 70-80 | Rapid, High energy efficiency |
The pivotal oxadiazole ring cyclization occurs via nucleophilic addition-elimination between the amidoxime and the carbonyl carbon of the activated pyridone carboxylate. This O-acyl amidoxime intermediate undergoes thermally driven intramolecular dehydration, facilitated by bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic carbonates, to yield the 1,2,4-oxadiazole ring. Solvent selection profoundly impacts cyclization kinetics. Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing the transition state, while higher-boiling solvents like toluene allow reflux-driven dehydration. Notably, DMSO not only accelerates cyclization but also improves substrate solubility, particularly for the polar pyridinone component [2] [9].
Functional group tolerance during cyclization dictates structural versatility. Electron-withdrawing substituents on the pyridinyl ring (e.g., cyano, trifluoromethyl) accelerate cyclization but may necessitate lower temperatures to suppress byproduct formation. Conversely, electron-donating groups require extended reaction times or elevated temperatures. Post-cyclization modifications include regioselective halogenation at the pyridinone C5 position using N-halosuccinimides or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) on halogenated precursors. Protecting group strategies, particularly silyl protection of the pyridinone N-H (using tert-butyldimethylsilyl chloride), prevent undesired side reactions during functionalization of pre-formed hybrids [9].
Table 2: Impact of Reaction Parameters on Oxadiazole Cyclization Efficiency
Parameter | Condition Variation | Cyclization Yield Range (%) | Key Observations |
---|---|---|---|
Solvent | DMSO | 70-85 | Optimal for solubility and rate |
DMF | 65-75 | Moderate efficiency | |
THF | 40-55 | Poor solubility, slow kinetics | |
Base | DBU | 75-80 | Superior base, minimizes hydrolysis |
K₂CO₃ | 60-70 | Economical, moderate yield | |
Et₃N | 50-65 | Variable results, substrate-dependent | |
Temperature | 80°C | 60-70 | Slower but selective |
110°C | 70-85 | Optimal for most substrates | |
130°C | 65-75 | Increased byproducts |
Catalytic systems address key challenges in oxadiazole synthesis, particularly sluggish cyclization kinetics and competitive hydrolysis. Transition metal catalysis significantly accelerates steps like amidoxime formation and Suzuki cross-coupling of halogenated intermediates. Palladium complexes, notably RuPhos Pd G4 (a palladacycle precatalyst), enable efficient coupling of brominated pyridinones with pyridinylboronic esters under mild conditions (70°C). This catalyst exhibits exceptional functional group compatibility and achieves >90% conversion in under 4 hours with low catalyst loading (1-2 mol%). Its stability against air and moisture simplifies handling compared to traditional Pd(PPh₃)₄ systems [10].
For cyclization, nucleophilic catalysts like tetrabutylammonium fluoride (TBAF) activate carbonyl groups toward amidoxime attack. TBAF (10 mol%) in THF facilitates room-temperature cyclization within 1-3 hours, yielding 75-90% of the oxadiazole product while suppressing ester hydrolysis. In contrast, classical base-mediated conditions (NaOH/DMSO) provide moderate yields (60-75%) but remain industrially favored due to reagent economy. Microwave irradiation synergizes with catalysis by enabling rapid energy transfer. DBU-catalyzed cyclizations under microwave heating (150°C, 20-30 minutes) achieve 85% yield with minimized thermal degradation, reducing reaction times from hours to minutes [9] [10].
Table 3: Catalytic Systems for Key Synthetic Steps
Reaction Step | Catalyst/System | Conditions | Reaction Time | Yield (%) | Turnover Number (TON) |
---|---|---|---|---|---|
Amidoxime Formation | CuCl₂ (5 mol%) | EtOH/H₂O, 60°C | 3 h | 95 | 19 |
Suzuki Coupling (Pre-functionalized) | RuPhos Pd G4 (1.5 mol%) | K₂CO₃, Dioxane/H₂O, 70°C | 3.5 h | 92 | 61 |
Oxadiazole Cyclization | TBAF (10 mol%) | THF, RT | 1.5 h | 88 | 8.8 |
Oxadiazole Cyclization | NaOH (2 equiv) | DMSO, 110°C | 8 h | 75 | - |
Microwave Cyclization | DBU (20 mol%) | MeCN, 150°C MW | 25 min | 85 | 4.25 |
Purification of 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one presents challenges due to polar byproducts (hydrolysis residues) and structurally similar impurities. Gradient silica chromatography remains indispensable for initial isolation, typically employing dichloromethane/methanol gradients (95:5 to 85:15 v/v) for effective separation. The high nitrogen content and polarity of the compound necessitate basic modifiers (0.1-1% triethylamine) in mobile phases to prevent tailing and improve resolution. However, chromatography proves cost-prohibitive for large-scale production [2].
Recrystallization emerges as the preferred industrial-scale purification method. Optimal solvents blend solubility at high temperatures with poor solubility at ambient conditions. Ethanol/water mixtures (4:1 v/v) provide excellent recovery (80-85%) and high purity (>98%). Critical parameters include:
Impurity profiling identifies major contaminants as the uncyclized O-acyl amidoxime (≤3%) and hydrolyzed carboxylic acid derivative (≤2%). Hot filtration through activated carbon (1-5% w/w) prior to crystallization effectively removes colored impurities. Final purity benchmarks exceed 99% for biological evaluation, verified via reversed-phase HPLC (C18 column, 0.1% ammonium acetate/acetonitrile gradient) [2] .
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7